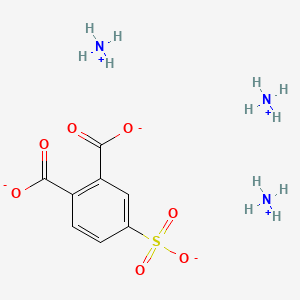
Chlorure de triméthylsulfoxonium
Vue d'ensemble
Description
Trimethylsulfoxonium chloride is a chemical compound with the molecular formula C3H9ClOS . It can polymerize to yield polyethylene . Copper, zinc, and palladium ions in water react with trimethylsulfoxonium and sodium hydroxide to form sulfur ylide complexes .
Synthesis Analysis
Trimethylsulfoxonium chloride can be synthesized by refluxing dimethyl sulfoxide and iodomethane under N2 to give trimethoxythiodide iodide. The reaction of methoxythio iodide and chlorine results in trimethoxy sulfur chloride .Molecular Structure Analysis
In the chloride, the sulfur-oxygen bond length is 1.436 Å, and the sulfur-carbon bond is 1.742 Å. The OSC angles are 112.6°, and the CSC angles are 106.2° . The molecular weight is 128.61 .Chemical Reactions Analysis
Trimethylsulfoxonium chloride is involved in various reactions such as the polymerization of ylides, X-H insertion, one-pot sequential addition, and cyclopropanation of enones . It is also a precursor to dimethyloxosulfonium methylide .Physical And Chemical Properties Analysis
Trimethylsulfoxonium chloride is a solid at 20 degrees Celsius . It should be stored under inert gas . It is hygroscopic, meaning it readily absorbs moisture from the air .Applications De Recherche Scientifique
Chlorure de triméthylsulfoxonium : Une analyse complète des applications de la recherche scientifique
Synthèse organique : Le this compound (TMSC) est un réactif polyvalent en synthèse organique. Il est particulièrement utile pour la préparation d’ylures, qui sont des intermédiaires dans diverses réactions organiques, notamment la réaction de Corey-Chaykovsky . Cette réaction est essentielle pour la synthèse d’époxydes, de cyclopropanes et d’autres composés cycliques. Le rôle du TMSC dans les processus de synthèse asymétrique et d’hydrogénation met également en évidence son importance dans la création de molécules organiques complexes avec une grande précision .
Chimie médicinale : En chimie médicinale, le TMSC sert de précurseur pour la synthèse de composés hétérocycliques contenant du soufre. Ces composés sont importants en raison de leur potentiel en tant que candidats à la découverte de médicaments. La capacité du TMSC à contribuer au développement de nouveaux médicaments souligne sa valeur dans ce domaine.
Science des matériaux : Le TMSC peut être utilisé pour préparer des matériaux fonctionnalisés par des thiols. Ces matériaux sont précieux pour leurs propriétés adhésives et leurs capacités d’auto-assemblage, qui sont essentielles dans le développement de matériaux avancés aux propriétés spécifiques souhaitées.
Chimie analytique : En tant que réactif analytique, le TMSC est utilisé dans diverses analyses chimiques en raison de ses propriétés uniques en tant que solvant et catalyseur. Il permet des avancées dans les méthodes analytiques en améliorant l’efficacité et la précision de la détection et de la quantification chimique.
Processus de polymérisation : Le TMSC est impliqué dans les processus de polymérisation où il agit comme un réactif. Il aide à la polymérisation d’ylures, contribuant à la création de nouveaux matériaux polymères aux caractéristiques uniques .
Réactions d’insertion X-H : Dans les réactions d’insertion X-H, le TMSC est utilisé comme un réactif qui facilite l’insertion de groupes fonctionnels spécifiques dans les molécules. Cette application est cruciale pour la modification des structures moléculaires afin d’obtenir les propriétés chimiques souhaitées.
Cyclopropanation des énone : Le TMSC joue un rôle dans la cyclopropanation des énone, une réaction qui est importante pour la construction de cycles cyclopropanes, un motif structural courant dans de nombreux produits naturels et médicaments .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Sulfoxonium ylides, such as trimethylsulfoxonium chloride, are important surrogates for diazo compounds and have been evaluated as safer alternatives in the industry in recent years . They have been used in a surprising number of novel and intrinsic chemical reactions . Efficient asymmetric transformations, specifically catalytic enantioselective versions, have only recently been reported, and there are specific reasons for this .
Propriétés
InChI |
InChI=1S/C3H9OS.ClH/c1-5(2,3)4;/h1-3H3;1H/q+1;/p-1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYWHJICYXXDSQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](=O)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5034-06-0 | |
| Record name | Sulfoxonium, trimethyl-, chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5034-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfonium, trimethyl-, chloride, S-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005034060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5034-06-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221182 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trimethyloxosulphonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.386 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Trimethyloxosulfonium chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KV8UUA9PBU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Butanoic acid, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-](/img/structure/B1345986.png)








